Cas no 1119236-35-9 (6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide)

6-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound featuring a pyridine-3-carboxamide core linked to a substituted phenylisoquinoline moiety. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly for targeting biologically relevant pathways. The chloro and amide functional groups enhance reactivity, enabling further derivatization for drug discovery applications. The fused isoquinoline system may contribute to binding affinity in receptor-based studies. This compound is of interest for researchers exploring kinase inhibitors or modulators of central nervous system targets due to its balanced lipophilicity and hydrogen-bonding capacity. Proper handling under inert conditions is recommended due to its sensitivity.
6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide structure
1119236-35-9 structure
商品名:6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide
CAS番号:1119236-35-9
MF:C21H18ClN3O
メガワット:363.840123653412
CID:6169424
PubChem ID:40033510

6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • AKOS008113562
    • EN300-26605924
    • 1119236-35-9
    • 6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide
    • 6-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)phenyl]pyridine-3-carboxamide
    • Z346157266
    • インチ: 1S/C21H18ClN3O/c22-20-10-9-16(13-23-20)21(26)24-18-7-3-4-8-19(18)25-12-11-15-5-1-2-6-17(15)14-25/h1-10,13H,11-12,14H2,(H,24,26)
    • InChIKey: ROHHYPKUAZMDQY-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C=N1)C(NC1=CC=CC=C1N1CC2C=CC=CC=2CC1)=O

計算された属性

  • せいみつぶんしりょう: 363.1138399g/mol
  • どういたいしつりょう: 363.1138399g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 488
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 45.2Ų

6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26605924-0.05g
6-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)phenyl]pyridine-3-carboxamide
1119236-35-9 95.0%
0.05g
$212.0 2025-03-20

6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量